rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid

Catalog No.
S6466823
CAS No.
2580104-32-9
M.F
C23H23NO5
M. Wt
393.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carb...

CAS Number

2580104-32-9

Product Name

rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid

IUPAC Name

(4R,4aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-4-carboxylic acid

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C23H23NO5/c25-22(26)18-9-10-24(21-13-28-11-20(18)21)23(27)29-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,18-21H,9-13H2,(H,25,26)/t18-,20+,21-/m1/s1

InChI Key

QIKXYDLZIYMJKD-HLAWJBBLSA-N

Canonical SMILES

C1CN(C2COCC2C1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1CN([C@@H]2COC[C@H]2[C@@H]1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid is a complex organic compound characterized by its unique structural features. It contains a fused bicyclic system and a methoxycarbonyl group attached to a pyridine ring. The compound is notable for its potential applications in medicinal chemistry and drug development due to its intricate structure, which may influence its biological activity.

The chemical reactivity of rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid can be explored through various reactions typical of carboxylic acids and amides. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: Reaction with amines can yield amides, which are significant in pharmaceutical applications.
  • Reduction: The carbonyl functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions facilitate modifications that can enhance the compound's pharmacological properties.

Research into the biological activity of rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid indicates potential therapeutic effects. Compounds featuring the 9H-fluoren-9-ylmethoxycarbonyl moiety have been linked to various biological activities, including:

  • Antitumor Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: The compound may show effectiveness against certain bacterial strains.
  • Neuroprotective Effects: There is emerging evidence that similar compounds could protect neuronal cells from damage.

Further studies are necessary to fully elucidate these effects and establish the compound's mechanism of action.

The synthesis of rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid typically involves multi-step synthetic routes. Common methods include:

  • Starting Materials: Utilizing readily available precursors such as 9H-fluoren-9-ylmethanol and appropriate pyridine derivatives.
  • Formation of the Fused Ring System: Employing cyclization reactions to create the octahydrofuro[3,4-b]pyridine framework.
  • Functional Group Modifications: Introducing the methoxycarbonyl group through acylation reactions.

Advanced techniques such as microwave-assisted synthesis or solvent-free conditions may enhance yield and reduce reaction times.

Rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid has potential applications in several fields:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases.
  • Chemical Biology: As a tool for studying biological pathways due to its structural complexity.
  • Material Science: Potential use in developing new materials with specific properties.

Interaction studies involving rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid focus on its binding affinity to biological targets such as enzymes and receptors. Techniques like surface plasmon resonance and isothermal titration calorimetry can provide insights into these interactions. Understanding these interactions is crucial for optimizing the compound's efficacy and safety profile.

Several compounds share structural similarities with rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
(2S,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-pyrrolidineHighContains a hydroxyl group enhancing solubility
(2R,3S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino-acid derivativesModerateExhibits specific biological activity profiles
(2S,3aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}octahydro-indoleModerateDifferent cyclic structure affecting pharmacodynamics

The uniqueness of rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid lies in its specific stereochemistry and fused bicyclic system that may confer distinct biological properties compared to these similar compounds. Further comparative studies will elucidate the full scope of its potential applications in medicinal chemistry.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

393.15762283 g/mol

Monoisotopic Mass

393.15762283 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-25-2023

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